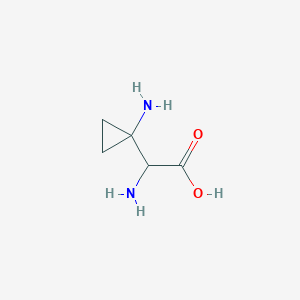
Cyclopropaneacetic acid, alpha,1-diamino-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) is a non-proteinogenic amino acid characterized by the presence of a cyclopropane ring fused to the alpha carbon of glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine derivatives with electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of Gamma-Substituted Amino Acid Derivatives: This approach uses gamma-substituted amino acids that undergo cyclization to form the desired compound.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biological processes. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has similar structural features.
Cyclopropylglycine: Another cyclopropane-containing amino acid with distinct biological activities.
The uniqueness of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) lies in its specific structural configuration and the resulting biological and chemical properties that differentiate it from other cyclopropane-containing amino acids.
Eigenschaften
CAS-Nummer |
139166-30-6 |
|---|---|
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
2-amino-2-(1-aminocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2,6-7H2,(H,8,9) |
InChI-Schlüssel |
BNGRPLZNWUBQLB-UHFFFAOYSA-N |
SMILES |
C1CC1(C(C(=O)O)N)N |
Kanonische SMILES |
C1CC1(C(C(=O)O)N)N |
Synonyme |
Cyclopropaneacetic acid, alpha,1-diamino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















